molecular formula C12H10O3 B12543954 3-(1-Phenylethylidene)oxolane-2,5-dione CAS No. 142210-42-2

3-(1-Phenylethylidene)oxolane-2,5-dione

Cat. No.: B12543954
CAS No.: 142210-42-2
M. Wt: 202.21 g/mol
InChI Key: UESSNVZJLYSPCC-UHFFFAOYSA-N
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Description

3-(1-Phenylethylidene)oxolane-2,5-dione is a chemical compound with the molecular formula C12H10O3 It is known for its unique structure, which includes an oxolane ring fused with a phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethylidene)oxolane-2,5-dione typically involves the reaction of phenylacetic acid with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the oxolane ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a pure product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylethylidene)oxolane-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

3-(1-Phenylethylidene)oxolane-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1-Phenylethylidene)oxolane-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Phenylethylidene)oxolane-2,5-dione: Unique due to its oxolane ring and phenylethylidene group.

    2,5-Diphenyl-1,3-oxazoline: Similar structure but different functional groups.

    2,4-Diphenyl-1,3-oxazoline: Another related compound with distinct reactivity and applications.

Uniqueness

This compound stands out due to its specific structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

142210-42-2

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-(1-phenylethylidene)oxolane-2,5-dione

InChI

InChI=1S/C12H10O3/c1-8(9-5-3-2-4-6-9)10-7-11(13)15-12(10)14/h2-6H,7H2,1H3

InChI Key

UESSNVZJLYSPCC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(=O)OC1=O)C2=CC=CC=C2

Origin of Product

United States

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